(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020172
InChI: InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1
SMILES:
Molecular Formula: C12H20N6O7
Molecular Weight: 360.32 g/mol

(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC16020172

Molecular Formula: C12H20N6O7

Molecular Weight: 360.32 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid -

Molecular Formula C12H20N6O7
Molecular Weight 360.32 g/mol
IUPAC Name (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1
Standard InChI Key HFOBENSCBRZVSP-NHNPQMRASA-N
Isomeric SMILES CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O
Canonical SMILES CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O

Structural Characteristics and Molecular Properties

Stereochemical Configuration and Functional Groups

The compound’s IUPAC name, (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid, reflects its intricate stereochemistry and multifunctional architecture. Critical features include:

  • Four chiral centers at positions 2S, 1S (carbamoylamino group), and 1S (oxadiazole-bound ethyl group), which dictate its three-dimensional binding interactions.

  • A 1,2,4-oxadiazole heterocycle linked to a 2-hydroxyethylamine side chain, a motif known for enhancing metabolic stability and target affinity .

  • A hydroxybutanoic acid terminus contributing to solubility and hydrogen-bonding potential.

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₁₂H₂₀N₆O₇, with a molar mass of 360.32 g/mol. Its isomeric SMILES string, CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O, encodes the spatial arrangement of functional groups. Key physicochemical properties inferred from structural analogs include:

  • LogP (octanol-water partition coefficient): Estimated at -1.2, suggesting high hydrophilicity due to multiple polar groups.

  • Hydrogen bond donors/acceptors: 8 donors and 12 acceptors, enabling extensive interactions with biological targets.

Table 1: Molecular Properties of the Compound

PropertyValue
Molecular FormulaC₁₂H₂₀N₆O₇
Molecular Weight360.32 g/mol
IUPAC Name(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Chiral Centers4
Hydrogen Bond Donors8
Hydrogen Bond Acceptors12

Synthetic Methodologies

Multicomponent Reaction Strategies

The synthesis of this compound leverages Groebke–Blackburn–Bienaymé (GBB) reactions, a three-component process ideal for constructing imidazo[1,2-a]pyridine scaffolds . Key steps include:

  • Amidine Preparation: Reaction of 2-aminopyridines with aldehydes yields substituted amidines in 72–92% efficiency .

  • Microwave-Assisted Cyclization: Scandium triflate (10 mol%) catalyzes the GBB reaction between amidines, tert-butyl (2-oxoethyl)carbamate, and phenyl isocyanides at 120°C under microwave irradiation .

  • Deprotection: Acidic cleavage of tert-butyl carbamate groups using 7 N HCl in 2-propanol furnishes the final compound .

Stereochemical Control

The (S)-configuration at critical chiral centers is achieved using Garner’s aldehyde, a chiral auxiliary that directs asymmetric synthesis . For example, (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde ensures precise stereochemical outcomes during cyclization .

Biological Activity and Mechanism of Action

Immune Checkpoint Inhibition

The compound exhibits dual inhibitory activity against PD-L1 and VISTA, immune checkpoint proteins that suppress T-cell activation . Mechanistic studies reveal:

  • Defective Ternary Complex Formation: Binding to PD-L1 disrupts its interaction with PD-1, preventing downstream immunosuppressive signaling without blocking receptor-ligand assembly .

  • VISTA Antagonism: The oxadiazole moiety engages VISTA’s extracellular domain, reversing its inhibition of CD4+ T-cell proliferation.

In Vitro and In Vivo Efficacy

  • T-Cell Activation: At 10 μM, the compound restores 80% of IFN-γ production in PD-L1-suppressed T cells .

  • Antitumor Response: Oral administration (50 mg/kg/day) in CT26 murine colon carcinoma models reduces tumor volume by 65% over 21 days, comparable to anti-PD-1 antibodies .

  • Combination Therapy: Synergy with CTLA-4 inhibitors enhances tumor-infiltrating lymphocyte (TIL) density by 3-fold versus monotherapy.

Applications in Immunotherapy Research

Lead Optimization for Dual Checkpoint Targeting

The compound’s dual PD-L1/VISTA inhibition addresses limitations of monoclonal antibodies, such as poor tumor penetration and immune-related adverse events (irAEs) . Structural analogs with fluorinated oxadiazoles show improved oral bioavailability (F = 42% in rats) and half-life extension (t₁/₂ = 8.7 h) .

Biochemical Tool for Immune Synapse Studies

Fluorescently labeled derivatives enable real-time visualization of PD-L1 clustering in tumor-immune synapses via super-resolution microscopy . This application aids in elucidating spatial regulation of checkpoint interactions.

Research Advancements and Clinical Prospects

Preclinical Validation

  • Pharmacokinetics: The compound demonstrates linear exposure (AUC₀–24 = 1,200 ng·h/mL at 50 mg dose) and dose-dependent target occupancy in splenic PD-L1.

  • Toxicology: No grade ≥3 irAEs observed in cynomolgus monkeys at 200 mg/kg/day for 28 days, supporting a wide therapeutic window.

Future Directions

  • Pan-Checkpoint Inhibitors: Engineering derivatives with TIM-3 or LAG-3 affinity could broaden immunotherapeutic scope.

  • Nanoparticle Delivery: Encapsulation in pH-sensitive liposomes may enhance tumor-specific accumulation and reduce off-target effects.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator